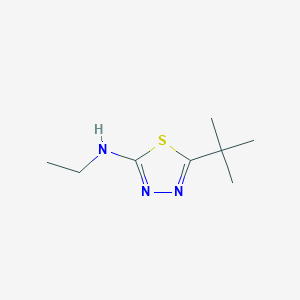
5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine
Cat. No. B1321728
Key on ui cas rn:
337310-76-6
M. Wt: 185.29 g/mol
InChI Key: AGOAOGLGXNTWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04086077
Procedure details


A solution of 9.25 g of 2-tert.butyl-5-ethylamino-1,3,4-thiadiazole and 3.5 g of methyl isocyanate is heated several hours on the steam bath and poured into water to give 1-ethyl-1-(5-tert.butyl-1,3,4-thiadiazol-2-yl)-3-methylurea, m.p. 112°.



Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:5]1[S:6][C:7]([NH:10][CH2:11][CH3:12])=[N:8][N:9]=1)([CH3:4])([CH3:3])[CH3:2].[CH3:13][N:14]=[C:15]=[O:16]>O>[CH2:11]([N:10]([C:7]1[S:6][C:5]([C:1]([CH3:4])([CH3:2])[CH3:3])=[N:9][N:8]=1)[C:15]([NH:14][CH3:13])=[O:16])[CH3:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.25 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C=1SC(=NN1)NCC
|
|
Name
|
|
|
Quantity
|
3.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CN=C=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N(C(=O)NC)C=1SC(=NN1)C(C)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
